molecular formula C12H14O3 B8797900 Einecs 239-095-0

Einecs 239-095-0

Cat. No. B8797900
M. Wt: 206.24 g/mol
InChI Key: XUYBNDHXZMIALN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Einecs 239-095-0 is a useful research compound. Its molecular formula is C12H14O3 and its molecular weight is 206.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality Einecs 239-095-0 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Einecs 239-095-0 including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Einecs 239-095-0

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

4-(3,4-dimethoxyphenyl)but-3-en-2-one

InChI

InChI=1S/C12H14O3/c1-9(13)4-5-10-6-7-11(14-2)12(8-10)15-3/h4-8H,1-3H3

InChI Key

XUYBNDHXZMIALN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C=CC1=CC(=C(C=C1)OC)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 3, 4-dimethoxybenzaldehyde (8.31 g, 50 mmol) in acetone (25 ml) and 95% ethanol (25 ml) was added water (200 ml) under stirring. During this time white precipitated solid was formed, and 10% sodium hydroxide aqueous solution (40 ml) was added dropwise under stirring below 10° C. Then the reaction mixture was stirred for 24 hr at room temperature, after the reaction completed, the reaction mixture was neutralized with 6N hydrochloric acid to adjust pH=7.0, the prepicitated yellow solid was collected by filtration and washed with ethanol, dried , then recrystallized from 95% ethanol to give 4.16 g of a pale yellow crystal, mp: 78-80° C., yield: 17.75%.
Quantity
8.31 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
17.75%

Synthesis routes and methods II

Procedure details

3,4-Dimethoxybenzaldehyde (30.1 g) was dissolved in acetone (900 ml), and then piperidine (23.2 ml) and acetic acid (13.4 ml) were added prior to reflux for 4 hours. After distilling off the reaction solvent under reduced pressure, it was dissolved in 600 ml of ethyl acetate and washed with saturated sodium bicarbonate water and saturated saline. After drying with anhydrous magnesium sulfate, the solvent was distilled off under reduced pressure producing yellow crystals which were then washed in isopropyl ether to give 21.0 g of 4-(3,4-dimethoxyphenyl)-3-buten-2-one (56.4%).
Quantity
30.1 g
Type
reactant
Reaction Step One
Quantity
900 mL
Type
solvent
Reaction Step One
Quantity
23.2 mL
Type
reactant
Reaction Step Two
Quantity
13.4 mL
Type
reactant
Reaction Step Two

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